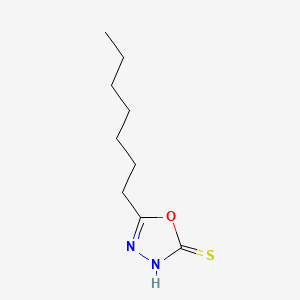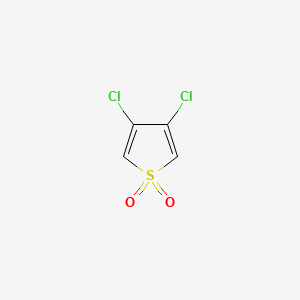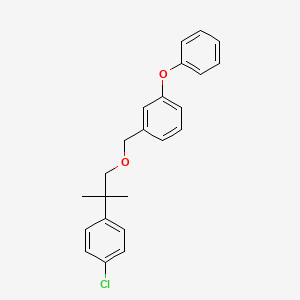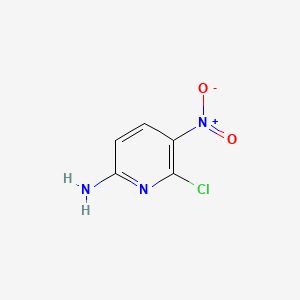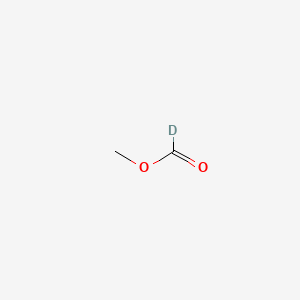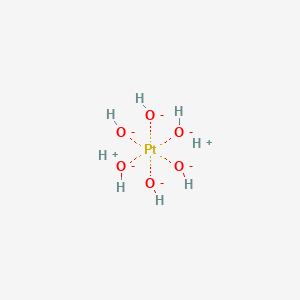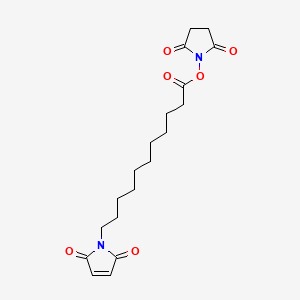
N-(11-Maleimidoundecanoyloxy)succinimide
Vue d'ensemble
Description
N-(11-Maleimidoundecanoyloxy)succinimide: is a chemical compound with the molecular formula C19H26N2O6 . It is commonly used as a cross-linking reagent in bioconjugation and drug delivery systems. The compound is known for its ability to form stable covalent bonds with thiol groups, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(11-Maleimidoundecanoyloxy)succinimide typically involves the reaction of 11-maleimidoundecanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is typically produced in batches and subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: N-(11-Maleimidoundecanoyloxy)succinimide primarily undergoes nucleophilic substitution reactions with thiol groups. This reaction forms a stable thioether bond, which is crucial for its applications in bioconjugation .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds (e.g., cysteine, glutathione)
Conditions: Mild aqueous or organic solvent conditions, typically at neutral to slightly basic pH (pH 7-8)
Major Products: The major product of the reaction between this compound and thiol-containing compounds is a thioether-linked conjugate , which is stable and resistant to hydrolysis .
Applications De Recherche Scientifique
Chemistry: N-(11-Maleimidoundecanoyloxy)succinimide is used in the synthesis of bioconjugates and polymer cross-linking . It facilitates the attachment of biomolecules to synthetic polymers, enhancing their functionality and stability .
Biology: In biological research, the compound is employed for protein labeling and antibody conjugation . It enables the covalent attachment of fluorescent dyes, enzymes, or other probes to proteins, aiding in various analytical and diagnostic techniques .
Medicine: this compound is utilized in the development of drug delivery systems . It helps in the targeted delivery of therapeutic agents by conjugating drugs to carrier molecules, improving their efficacy and reducing side effects .
Industry: The compound finds applications in the manufacture of biosensors and diagnostic kits . Its ability to form stable conjugates with biomolecules makes it valuable in the production of high-performance diagnostic tools .
Mécanisme D'action
N-(11-Maleimidoundecanoyloxy)succinimide exerts its effects through the formation of covalent bonds with thiol groups on biomolecules. The maleimide group reacts with thiol groups to form a stable thioether bond, while the succinimide ester facilitates the initial attachment to the target molecule. This dual reactivity allows for efficient and specific conjugation of biomolecules, enhancing their stability and functionality .
Comparaison Avec Des Composés Similaires
- N-(6-Maleimidocaproyl)succinimide
- N-(4-Maleimidobutyryloxy)succinimide
- N-(2-Maleimidoethyl)succinimide
Comparison: N-(11-Maleimidoundecanoyloxy)succinimide is unique due to its longer alkyl chain , which provides greater flexibility and distance between the maleimide and succinimide groups. This can be advantageous in applications requiring spatial separation between the reactive sites. Additionally, the longer chain enhances the solubility and stability of the compound in various solvents, making it more versatile compared to its shorter-chain counterparts .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-(2,5-dioxopyrrol-1-yl)undecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c22-15-10-11-16(23)20(15)14-8-6-4-2-1-3-5-7-9-19(26)27-21-17(24)12-13-18(21)25/h10-11H,1-9,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNVTRHWJGTNKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408225 | |
| Record name | KMUS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87981-04-2 | |
| Record name | KMUS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-(Maleimido)undecanoic acid N-succinimidyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


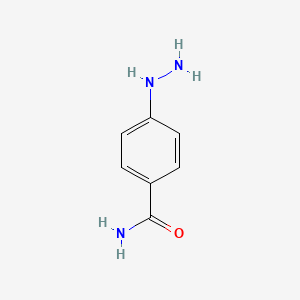



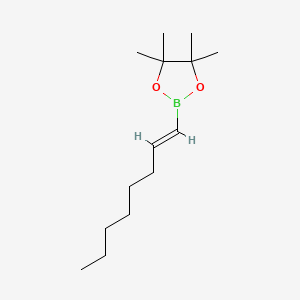

![Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)](/img/structure/B1587996.png)
